2-aminonaphthalene-1-sulfonic acid

Catalog No.
S564127
CAS No.
81-16-3
M.F
C10H9NO3S
M. Wt
223.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-aminonaphthalene-1-sulfonic acid

CAS Number

81-16-3

Product Name

2-aminonaphthalene-1-sulfonic acid

IUPAC Name

2-aminonaphthalene-1-sulfonic acid

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

InChI

InChI=1S/C10H9NO3S/c11-9-6-5-7-3-1-2-4-8(7)10(9)15(12,13)14/h1-6H,11H2,(H,12,13,14)

InChI Key

GWIAAIUASRVOIA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)N

solubility

Slightly sol in cold water; more sol in hot water; very slightly sol in alcohol, ether
In water, 4,100 mg/l @ 20 °C

Synonyms

2-naphthylamine-1-sulfonic acid, 2-naphthylamine-1-sulfonic acid, monoammonium salt, tobias acid

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)N

The exact mass of the compound 2-Amino-1-naphthalenesulfonic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly sol in cold water; more sol in hot water; very slightly sol in alcohol, etherin water, 4,100 mg/l @ 20 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5523. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Naphthalenesulfonates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Aminonaphthalene-1-sulfonic acid (CAS 81-16-3), commonly known as Tobias acid, is a critical aromatic amine intermediate utilized extensively in the large-scale synthesis of azo dyes, optical brighteners, and complex sulfonated intermediates like J-acid. Structurally, it features a naphthalene core with an amino group at the 2-position and a sulfonic acid group at the 1-position. This specific substitution pattern imparts dual functionality: the amino group readily undergoes diazotization for azo coupling, while the sulfonic acid group provides essential aqueous solubility during processing and acts as a regiochemical directing/blocking group for downstream sulfonation. In industrial procurement, Tobias acid is primarily valued as the non-carcinogenic, highly processable substitute for 2-naphthylamine, enabling the safe manufacture of high-performance colorants such as C.I. Pigment Red 49 (Lithol Red) and C.I. Acid Yellow 19 without triggering severe occupational health restrictions [1].

Substituting 2-aminonaphthalene-1-sulfonic acid with its unsulfonated parent, 2-naphthylamine, is universally prohibited in modern manufacturing due to the latter's classification as a potent human bladder carcinogen; the sulfonic acid group in Tobias acid prevents toxic metabolic activation and ensures rapid, harmless excretion [1]. Furthermore, substitution with structural isomers like 2-aminonaphthalene-6-sulfonic acid (Bronner's acid) fails due to drastic differences in solubility and coupling regiochemistry. Bronner's acid exhibits a highly restrictive aqueous solubility of only 0.2% at 100°C, which severely limits diazotization efficiency in standard aqueous baths . More importantly, the 1-position sulfonic acid in Tobias acid is uniquely required to form the specific barium and calcium lakes that give Lithol Red pigments their characteristic insolubility and vibrant color fastness; an isomer simply cannot produce the correct chromophore.

Elimination of Occupational Carcinogenicity via Sulfonation

The most critical procurement driver for Tobias acid is its role as a safe structural replacement for 2-naphthylamine (BNA). While BNA is a known Class 1 human carcinogen that undergoes dangerous metabolic activation in the bladder, Tobias acid features a highly polar 1-sulfonic acid group that fundamentally alters its pharmacokinetics. In mammalian metabolism models, 100% of administered Tobias acid is rapidly excreted in the urine entirely unchanged, with zero scission of the C-S bond and no formation of carcinogenic metabolites [1]. Consequently, workers handling Tobias acid show a normal range of lymphocyte reactivity, completely eliminating the severe occupational hazards and regulatory bans associated with unsulfonated 2-naphthylamine.

Evidence DimensionMetabolic activation and carcinogenic metabolite formation
Target Compound Data0% metabolic activation (100% excreted unchanged in urine)
Comparator Or Baseline2-Naphthylamine (High metabolic activation to potent bladder carcinogens)
Quantified DifferenceComplete elimination of carcinogenic risk via rapid polar clearance
ConditionsMammalian metabolism and occupational exposure monitoring

Procurement of Tobias acid allows manufacturers to utilize the 2-aminonaphthalene chromophore structure without violating strict OSHA/IARC regulations or endangering worker safety.

Aqueous Solubility for High-Yield Diazotization

In industrial azo dye synthesis, the solubility of the amine precursor directly dictates the efficiency and yield of the diazotization step. Tobias acid (the 1-sulfonic acid isomer) forms a sodium salt that is readily soluble in cold water (approx. 4.08 g/L for the free acid at 20°C, and significantly higher for the alkali salt), allowing for rapid, homogeneous reaction with sodium nitrite . In stark contrast, its structural isomer, 2-aminonaphthalene-6-sulfonic acid (Bronner's acid), is notoriously difficult to process, crystallizing in plates that achieve only a 0.2% solubility even at 100°C . This massive difference in solubility means that Tobias acid prevents the formation of unreacted amine suspensions, drastically reducing purification overhead and maximizing the space-time yield of the dye coupling process[1].

Evidence DimensionAqueous solubility for processability
Target Compound DataReadily soluble as a sodium salt; free acid ~4.08 g/L at 20°C
Comparator Or Baseline2-aminonaphthalene-6-sulfonic acid (Bronner's acid) (0.2% solubility at 100°C)
Quantified Difference>10x to 50x higher operational solubility during aqueous diazotization
ConditionsAqueous dye synthesis baths at standard industrial temperatures

High aqueous solubility prevents unreacted amine contamination, ensuring high-purity azo dye yields and reducing batch processing times.

Regioselective Blocking for J-Acid Precursor Synthesis

Tobias acid is the preferred starting material for the synthesis of complex poly-sulfonated dye intermediates, such as J-acid, because the sulfonic acid group at the 1-position acts as an essential regiochemical block. When Tobias acid is subjected to further sulfonation with oleum, the reaction is forced to occur at the 5-position, yielding 2-aminonaphthalene-1,5-disulfonic acid with high selectivity . If the unsulfonated 2-naphthylamine were used, sulfonation would yield a complex, difficult-to-separate mixture of the 5-, 6-, 7-, and 8-sulfonic acid isomers [1]. By utilizing Tobias acid, manufacturers achieve a highly directed synthesis route that minimizes isomeric waste and streamlines the subsequent desulfonation step required to produce premium 2-amino-5-naphthol-7-sulfonic acid (J-acid) .

Evidence DimensionIsomeric purity during oleum sulfonation
Target Compound DataHigh selectivity for 2-aminonaphthalene-1,5-disulfonic acid
Comparator Or Baseline2-Naphthylamine (Yields a complex multi-isomer mixture)
Quantified DifferenceElimination of competitive substitution at the 1, 6, 7, and 8 positions
ConditionsElectrophilic aromatic sulfonation using oleum

Using Tobias acid as a pre-blocked precursor drastically reduces separation costs and maximizes the yield of high-value J-acid derivatives.

High-Yield Amination via the Bucherer Reaction

The industrial procurement viability of Tobias acid is heavily supported by its highly efficient manufacturing process via the Bucherer reaction. When 2-hydroxynaphthalene-1-sulfonic acid (Oxy-Tobias acid) is heated with ammonia and ammonium sulfite in an autoclave at 150°C and 1 MPa for 30 hours, it converts to Tobias acid in an exceptional 95% yield . This high conversion rate is superior to many other substituted naphthols, where meta-directing sulfonic acid groups can hinder reactivity and drop yields below 50% due to electronic deactivation and side reactions [1]. The near-quantitative yield of Tobias acid ensures a stable, cost-effective supply chain for downstream pigment manufacturers .

Evidence DimensionBucherer amination yield
Target Compound Data95% yield
Comparator Or BaselineOther meta-sulfonated naphthols (<50% yield due to electronic deactivation)
Quantified DifferenceUp to 45% absolute higher conversion efficiency
ConditionsAutoclave amination at 150°C, 1 MPa for 30 hours

The exceptionally high manufacturing yield guarantees a stable, cost-effective bulk supply of Tobias acid for large-scale industrial consumers.

Synthesis of C.I. Pigment Red 49 (Lithol Reds)

Tobias acid is the exact required diazo component for Lithol Reds. Its specific 1-sulfonic acid regiochemistry allows the resulting azo dye to be precipitated with calcium or barium salts, forming remarkably insoluble lakes that provide vibrant, bleed-resistant colors for printing inks and plastics .

Production of J-Acid and Gamma Acid Intermediates

Acting as a regiochemically blocked precursor, Tobias acid is further sulfonated to 1,5-disulfonic acid and then selectively desulfonated. This streamlined route is critical for manufacturing J-acid, a premium intermediate used in high-performance reactive cotton dyes [1].

Safe Manufacturing of Acid and Reactive Dyes

For dyes like C.I. Acid Yellow 19, Tobias acid serves as the primary non-carcinogenic substitute for 2-naphthylamine, providing the necessary aromatic amine functionality while ensuring full compliance with stringent occupational safety and environmental regulations .

Formulation of Optical Brighteners

The compound is utilized as a foundational building block in the synthesis of fluorescent whitening agents. Its high aqueous solubility as a sodium salt ensures seamless integration into the aqueous condensation reactions required to build triazine-based brighteners for the paper and textile industries .

Physical Description

DryPowde

Color/Form

WHITE NEEDLES
Anhydrous scales from hot water; hydrated needles from cold wate

XLogP3

1.8

LogP

-1.16 (LogP)
log Kow= -1.16

Appearance

Powder

Melting Point

180.0 °C

UNII

F9QKW1FCE0

Related CAS

68540-41-0 (mono-ammonium salt)

GHS Hazard Statements

Aggregated GHS information provided by 64 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 57 of 64 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 7 of 64 companies with hazard statement code(s):;
H302 (28.57%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (28.57%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

81-16-3

Wikipedia

2-naphthylamine-1-sulfonic acid

Methods of Manufacturing

PREPD BY SULFONATION OF 2-NAPHTHYLAMINE: TINKER, HANSEN, US PATENT 1,969,189 (1934 TO DU PONT).
Sulfonation of beta-naphthol with chlorosulfonic acid in nitrobenzene at 0 °C followed by heating the resulting 1-sulfonic acid with ammonium hydrogen sulfite and ammonia at 145-150 °C. Purification is by precipitation from dilute solution of the sodium salt.
By amination of the appropriate hydroxynaphthalenesulfonic acid.

General Manufacturing Information

Synthetic dye and pigment manufacturing
1-Naphthalenesulfonic acid, 2-amino-: ACTIVE
2-NAPHTHYLAMINE CAN BE USED AS INTERMEDIATE IN PRODN OF ... DYES. HOWEVER, IT IS NOT NOW USUALLY USED AS SUCH, & FREQUENTLY 2-AMINO-1-NAPHTHALENE-SULFONIC ACID IS SUBSTITUTED FOR IT.

Dates

Last modified: 08-15-2023

Inclusion complex of 2-naphthylamine-6-sulfonate with beta-cyclodextrin: intramolecular charge transfer versus hydrogen bonding effects

Ayman Ayoub Abdel-Shafi
PMID: 16949335   DOI: 10.1016/j.saa.2006.06.011

Abstract

The photophysical characteristics of the ground and excited states of 2-naphthylamine-6-sulfonate (2-NA-6-S) were investigated in different solvents and in beta-cyclodextrin (beta-CD). The spectral shifts are well correlated with Kamlet-Taft relationship. Multiple linear regression analysis indicated that both non-specific dipolar interaction and specific hydrogen bonding interactions play competitive roles in determining the position of the absorption maximum, while the dipolar interaction is the dominating parameter in determining the emission maximum. For the Stokes shift, both the nonspecific interaction and the hydrogen donation property of the solvent are participating equally. The molecular encapsulation of 2-NA-6-S by beta-CD in aqueous solution has been studied by different spectroscopic techniques. Fluorescence measurements show that the dielectric constant of beta-CD experienced by the included 2-NA-6-S is intermediate between water and methanol. The changes observed in the absorption and fluorescence spectra of 2-NA-6-S upon inclusion in beta-CD allowed the association constant to be calculated and found to be 465+/-100 and 495+/-100 M-1, respectively. The changes observed for the chemical shifts of 2-NA-6-S and beta-CD 1H NMR spectra and the corresponding 1H NMR spectra of their mixture confirmed the formation of the inclusion complex and showed that 2-NA-6-S is encapsulated in beta-CD cavity in a tilted equatorial approach.


Non-carcinogenicity in mice of a sulfonic acid derivative of 2-naphthylamine

G Della Porta, T A Dragani
PMID: 7116558   DOI: 10.1093/carcin/3.6.647

Abstract




Lymphocyte reactivity of workers exposed to carcinogenic and non-carcinogenic chemicals

S Kumar, G Taylor, W Hurst, P Wilson, C B Costello
PMID: 7236542   DOI: 10.1136/oem.38.2.167

Abstract

Immunological studies have shown an increased lymphocyte reactivity in patients with early stage bladder cancer and individuals with pre-stage T1 exposed to bladder carcinogens (2-naphthylamine and industrial 1-naphthylamine containing 4-8% 2-naphthylamine) before 1952-that is, those at high risk of developing bladder cancer. Because of the close chemical similarity of Tobias acid (2-naphthylamine-1 sulphonic acid) to 2-naphthylamine, the lymphocytotoxicity of workers exposed to this chemical was investigated. The results show that the workers using Tobias acid unlike those exposed to 2-naphthylamine have lymphocytes with a normal range of reactivity towards bladder cancer cells, which is in keeping with the suggestion that Tobias acid is non-carcinogenic. The probable reason for its non-carcinogenicity is that the relatively very large size and hydropholic properties of the sulphonic acid group prevents enzymic action on the amino group by steric hindrance. The present lymphocytotoxicity results strengthens our earlier conclusion that the observed increased lymphocyte reactivity in workers exposed to bladder carcinogens is specific.


Explore Compound Types